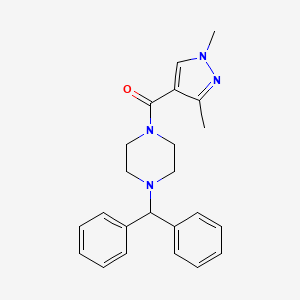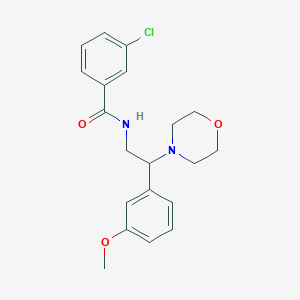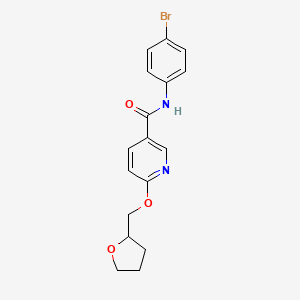
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Overview
Description
The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “3,4-Dimethoxy-benzyl” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a benzyl group with two methoxy substituents .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with carboxylic acid groups typically have higher boiling points than similar compounds without these groups due to the ability to form hydrogen bonds . The presence of the benzyl group could potentially increase the compound’s lipophilicity (fat-solubility) .
Scientific Research Applications
Biological Activities and Pharmacological Potential
Research on carboxylic acids and pyrrolidine derivatives highlights their significant biological and pharmacological activities. For example, studies have shown that certain carboxylic acids exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects, dependent on their structural features (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the pyrrolidine ring, a core feature of the compound of interest, is a versatile scaffold in drug discovery due to its ability to influence the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules, making it crucial for the development of compounds with selectivity towards various biological targets (Li Petri et al., 2021).
Synthetic Methodologies and Chemical Properties
Pyrrolidine derivatives are also pivotal in synthetic methodologies, serving as intermediates for the synthesis of biologically active compounds. Their incorporation into larger molecular frameworks can impart desirable pharmacokinetic and pharmacodynamic properties to the resulting compounds. The synthesis, functionalization, and application of pyrrolidine-containing compounds are subjects of ongoing research, with a focus on enhancing their therapeutic efficacy and minimizing adverse effects (Sprakel & Schuur, 2019).
Environmental and Material Science Applications
In addition to pharmacological applications, compounds featuring carboxylic acid and pyrrolidine functionalities are explored for their potential in environmental science and material science. For instance, their roles in the biocatalytic degradation of pollutants and the synthesis of environmentally friendly materials highlight the versatility and importance of these chemical structures in addressing contemporary challenges in sustainability and environmental remediation (Jarboe et al., 2013).
Mechanism of Action
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group’s role as a protective group suggests potential involvement in biochemical reactions involving thiol groups
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, may impact the compound’s bioavailability .
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests potential changes at the molecular level .
Action Environment
Environmental factors such as temperature and the presence of protons influence the compound’s action, efficacy, and stability . Specifically, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(5-12(11)20-2)7-15-8-10(14(17)18)6-13(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVWNLMHYIYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)
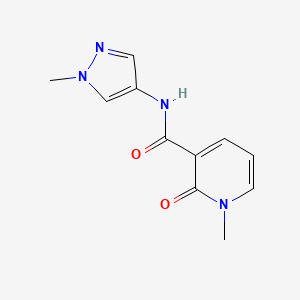
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)

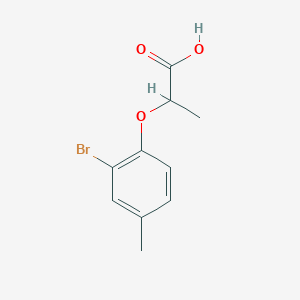
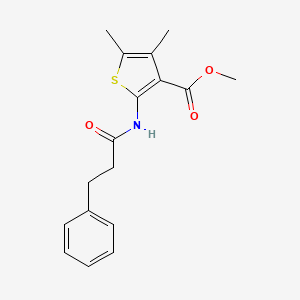

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)
